6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(bromomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFCIPPOTNXGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromomethyl Pyrimidine 2,4 1h,3h Dione
Strategies for Bromination of 6-Methylpyrimidine-2,4(1H,3H)-dione Side Chain
The standard method for converting an allylic or benzylic methyl group to a bromomethyl group is the Wohl-Ziegler reaction. cymitquimica.combldpharm.com This reaction employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with initiation provided by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. cymitquimica.combldpharm.com The mechanism proceeds via a free-radical chain reaction where a bromine radical abstracts a hydrogen from the methyl group, creating a resonance-stabilized allylic-type radical, which then reacts with a bromine source to form the desired product. bldpharm.comnih.gov
However, when this method is applied to 6-methyluracil (B20015), a significant competing reaction occurs. Studies have shown that the reaction of 6-methyluracil with NBS, even in the presence of BPO, can lead to electrophilic bromination at the C-5 position of the pyrimidine (B1678525) ring, rather than the intended radical substitution on the side chain. This highlights a significant challenge in regioselectivity. conicet.gov.ar
Oxidative halogenation presents another route for introducing halogens. These methods use elemental bromine or chlorine in conjunction with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium nitrate (B79036) (NaNO₃). Research into the oxidative halogenation of 6-methyluracil has shown that these conditions also favor functionalization of the pyrimidine ring. Depending on the reaction medium's acidity and reagent ratios, the products are typically 5-halo-6-methyluracil or 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracil, not the side-chain brominated product.
Given the challenges with direct side-chain bromination, a more reliable and widely used alternative is a multi-step approach commencing with the oxidation of the methyl group. This pathway involves the conversion of 6-methyluracil into 6-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, which serves as a stable intermediate.
One established method to achieve this is the oxidation of 6-methyluracil with selenium dioxide in refluxing acetic acid to yield the corresponding aldehyde, orotaldehyde. fda.gov This aldehyde is then reduced, for example with sodium borohydride (B1222165) in methanol, to furnish 6-(hydroxymethyl)uracil (B1580794) in high purity. fda.gov
Once 6-(hydroxymethyl)uracil is obtained, the hydroxyl group can be converted to a bromide. This is a standard functional group transformation in organic synthesis and can be achieved using various brominating agents, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This two-step sequence (oxidation followed by bromination) avoids the regioselectivity problems inherent in the direct radical bromination of 6-methyluracil.
Regioselectivity Control in Pyrimidine Bromination: Differentiation of Side Chain vs. Ring Functionalization
The primary challenge in the synthesis of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione is controlling the regioselectivity of the bromination. The difficulty arises from the competition between two distinct mechanisms: free-radical substitution at the C-6 methyl group and electrophilic aromatic substitution at the C-5 position of the uracil (B121893) ring.
The uracil ring is an electron-rich heterocycle. The two nitrogen atoms donate electron density into the ring system, making the C-5 position particularly nucleophilic and thus highly susceptible to electrophilic attack. nih.govmdpi.com Reagents like NBS, while used to generate low concentrations of bromine radicals (Br•) for side-chain halogenation, can also act as a source for electrophilic bromine (Br⁺), especially in the presence of trace acid or in polar solvents. bldpharm.com This dual reactivity leads to the formation of the thermodynamically stable 5-bromo-6-methyluracil (B78055) as a significant, and often major, byproduct, complicating the synthesis of the desired 6-(bromomethyl) isomer. conicet.gov.ar Achieving high selectivity for the side-chain product requires carefully controlled conditions that strictly favor the radical pathway and suppress the ionic, electrophilic pathway, a task that has proven difficult for this specific substrate.
Optimization of Reaction Parameters and Yields for this compound Synthesis
Optimizing the synthesis of this compound focuses on the more reliable alternative route via the 6-(hydroxymethyl) intermediate. The table below outlines a typical, optimized two-step procedure.
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | Oxidation of 6-Methyluracil | Reagents: 6-Methyluracil, Selenium Dioxide (SeO₂). Solvent: Acetic Acid. Conditions: Reflux for ~6 hours. | Intermediate (Orotaldehyde) | fda.gov |
| 2 | Reduction to Alcohol | Reagents: Orotaldehyde, Sodium Borohydride (NaBH₄). Solvent: 95% Methanol. Conditions: Reflux for ~4 hours. | High (Purity >98% for 6-Hydroxymethyluracil) | fda.gov |
| 3 | Bromination of Alcohol | Reagents: 6-(Hydroxymethyl)uracil, Phosphorus Tribromide (PBr₃) or concentrated HBr. Solvent: Anhydrous aprotic solvent (e.g., THF, Dioxane). Conditions: 0 °C to room temperature. | Variable | General Method |
Note: Yields for the final bromination step are dependent on the specific conditions and the purity of the starting alcohol. This reaction produces the target compound, which is often used immediately in subsequent steps due to stability concerns.
Purification and Stability Considerations of this compound
This compound is a reactive alkylating agent, and as such, its purification and storage require special attention. The C-Br bond in the bromomethyl group is labile, making the compound susceptible to decomposition, particularly in the presence of nucleophiles, moisture, or upon prolonged exposure to heat.
Information from chemical suppliers indicates that the compound often requires cold-chain transportation, which strongly suggests limited thermal stability at ambient temperatures. bldpharm.com Purification, if necessary, must be conducted carefully. Standard methods would include rapid column chromatography on silica (B1680970) gel using non-protic solvents or recrystallization from a non-nucleophilic solvent, followed by thorough drying under vacuum.
For storage, the compound should be kept in an inert atmosphere (e.g., under argon or nitrogen), at low temperatures (typically ≤ -20 °C), and protected from light and moisture to prevent hydrolysis and other degradation pathways. Due to its instability, it is often synthesized and used immediately in subsequent reactions to maximize yield and avoid decomposition products.
Reactivity and Mechanistic Pathways of 6 Bromomethyl Pyrimidine 2,4 1h,3h Dione
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The primary mode of reactivity for 6-(bromomethyl)uracil involves the nucleophilic substitution of the bromide ion, a good leaving group. The electrophilic carbon of the bromomethyl group is readily attacked by various nucleophiles, leading to a diverse array of 6-substituted uracil (B121893) derivatives.
6-(Bromomethyl)uracil serves as a precursor for the synthesis of 6-alkoxymethyl and 6-aryloxymethyl derivatives through reactions with alcohols and phenols. These reactions typically proceed via a standard SN2 mechanism, where an alkoxide or phenoxide anion displaces the bromide. The synthesis of 6-phenoxyuracil derivatives has been documented, highlighting the utility of this reaction in creating ether linkages at the 6-position. researchgate.net While direct examples with simple alcohols are less commonly detailed in high-impact literature, the principle follows standard organic synthesis protocols. The reaction is generally facilitated by a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.
Table 1: Examples of Reactions with O-Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type |
|---|---|---|
| Phenoxide | Thiophenols in ethanol (B145695) with NaOH researchgate.net | 6-Aryloxymethyluracil |
The reaction of 6-(bromomethyl)uracil with nitrogen-based nucleophiles is a cornerstone for the synthesis of various biologically relevant molecules. Primary and secondary amines, as well as hydrazine (B178648) and its derivatives, readily displace the bromide to form the corresponding 6-(aminomethyl)uracils and 6-(hydrazinylmethyl)uracils. For instance, the synthesis of 6-(phenylamino)uracil highlights the reaction with anilines. researchgate.net
A particularly significant application is the synthesis of 6-hydrazinyluracils from related 6-halouracils (like 6-chlorouracil) using hydrazine hydrate, a process that establishes a key intermediate for building fused heterocyclic systems. nih.gov These reactions underscore the high reactivity of the C6-halomethyl group towards N-nucleophiles, forming stable C-N bonds. A series of 6-methylene-bridged uracil derivatives featuring guanidino or amidino groups have also been synthesized, demonstrating the versatility of this reaction in drug design. nih.gov
Table 2: Examples of Reactions with N-Nucleophiles
| Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrazine Hydrate | N/A | 6-Hydrazinyluracils | nih.gov |
| Anilines | N/A | 6-(Phenylamino)uracil | researchgate.net |
Sulfur nucleophiles, such as thiols and thiophenols, exhibit excellent reactivity towards 6-(bromomethyl)uracil. The synthesis of 6-(phenylsulfanyl)uracil and its analogs, which are important precursors for non-nucleoside reverse transcriptase inhibitors, often involves the nucleophilic substitution of a halogen at the C6 position. researchgate.net The reaction typically involves treating the 6-halouracil derivative with a thiophenol in the presence of a base like sodium hydroxide (B78521) in ethanol. researchgate.net This method allows for the introduction of an arylsulfanyl group. researchgate.net Similarly, reactions with selenium-based nucleophiles can be employed to produce compounds like 6-(phenylselanyl)uracil. researchgate.net
While less common than reactions with heteroatom nucleophiles, C-C bond formation at the bromomethyl position is a viable synthetic route. This can be achieved by reacting 6-(bromomethyl)uracil with soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents. These reactions extend the carbon framework at the C6 position, providing access to uracil derivatives with more complex alkyl substituents. The synthesis of 6-alkyluracils has been achieved through various methods, including catalytic approaches that can involve C-C bond formation. conicet.gov.ar
Intramolecular Cyclization and Annulation Reactions of 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione
The strategic placement of the reactive bromomethyl group adjacent to the pyrimidine (B1678525) ring nitrogen atoms and the C5 carbon facilitates a variety of intramolecular cyclization and annulation reactions. These reactions are pivotal for constructing fused bicyclic and polycyclic heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov
One prominent pathway is radical cyclization. Studies on 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides have shown that radical-mediated cyclization can occur. nih.gov Depending on the substitution pattern, the reaction can proceed via a 5-exo or 6-endo cyclization pathway, demonstrating a high degree of stereo- and regioselectivity. nih.gov
Furthermore, derivatives of 6-(bromomethyl)uracil are key starting materials for building fused ring systems like pyrazolopyrimidines and pyrimidopyridazines. nih.govjuniperpublishers.com A common strategy involves first substituting the bromide with a dinucleophile, such as hydrazine, to form a 6-hydrazinyluracil intermediate. nih.govscirp.org This intermediate can then undergo intramolecular condensation or cyclization with various electrophiles to yield a range of fused uracils. nih.govjuniperpublishers.comscirp.orgrroij.com
Electrophilic and Radical Pathways Involving the Pyrimidine Core (if applicable)
While the reactivity of 6-(bromomethyl)uracil is dominated by its side chain, the pyrimidine ring itself can participate in certain reactions. The C5 position of the uracil ring is known to be susceptible to electrophilic attack. For example, related uracil compounds can undergo bromination at the C5 position. beilstein-journals.org It is plausible that under specific conditions, 6-(bromomethyl)uracil could undergo similar electrophilic substitutions, such as halogenation or nitration, at the C5 position, provided the bromomethyl group does not interfere. Michael additions to the C5 position of the uracil ring with electrophiles like nitrostyrene (B7858105) have also been reported for the parent uracil structure. juniperpublishers.com
Radical reactions are not limited to the side chain. The pyrimidine ring can be involved in radical-mediated processes. The formation of a radical at the bromomethyl group can lead to subsequent intramolecular reactions involving the ring system, as seen in radical cyclizations. nih.gov The field of radical chemistry in aqueous media is expanding, offering potential for new transformations involving uracil derivatives. mdpi.com
Influence of Substituents on the Reactivity Profile of this compound
The reactivity of this compound can be significantly altered by the introduction of substituents on the pyrimidine ring, on the nitrogen atoms, or by varying the nature of the attacking nucleophile. These effects can be broadly categorized as electronic and steric.
Electronic Effects of Substituents on the Pyrimidine Ring:
Substituents on the pyrimidine ring can exert a profound influence on the reactivity of the 6-bromomethyl group through their electronic effects (inductive and resonance). Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density at the reaction center and stabilize or destabilize intermediates and transition states.
For SN2 reactions, electron-withdrawing groups on the pyrimidine ring are generally expected to increase the rate of reaction by making the electrophilic carbon of the bromomethyl group more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease the reaction rate by increasing electron density at the reaction center. In reactions proceeding through a more SN1-like mechanism, with the formation of a carbocation intermediate, electron-donating groups would be expected to increase the reaction rate by stabilizing the positive charge of the carbocation.
The position of the substituent on the pyrimidine ring is also critical. For instance, a substituent at the 5-position can have a more direct electronic influence on the 6-position due to its proximity and participation in the π-system of the C5-C6 double bond. chemconnections.org
Interactive Data Table: Expected Influence of Ring Substituents on SN2 Reactivity
| Substituent at C5 | Electronic Effect | Expected Impact on SN2 Reaction Rate with a Given Nucleophile |
| -NO₂ | Strong Electron-Withdrawing | Significant Increase |
| -CN | Strong Electron-Withdrawing | Significant Increase |
| -F | Moderately Electron-Withdrawing | Moderate Increase |
| -H | Neutral (Reference) | Baseline |
| -CH₃ | Weak Electron-Donating | Slight Decrease |
| -NH₂ | Strong Electron-Donating | Significant Decrease |
Steric Effects of Substituents:
Steric hindrance plays a crucial role in the reactivity of this compound, particularly in SN2 reactions which are sensitive to crowding at the reaction center. acs.org Bulky substituents on the pyrimidine ring, especially at the 5-position or on the nitrogen atoms (N1 and N3), can impede the approach of the nucleophile to the electrophilic carbon of the bromomethyl group, thereby slowing down the reaction rate. nih.govresearchgate.net
The size of the nucleophile is also a significant factor. Larger, more sterically demanding nucleophiles will react more slowly than smaller, less hindered ones, assuming similar nucleophilicity. researchgate.net
Interactive Data Table: Expected Influence of Steric Hindrance on SN2 Reactivity
| Position of Bulky Substituent (e.g., -C(CH₃)₃) | Expected Impact on SN2 Reaction Rate |
| C5-position | Significant Decrease |
| N1-position | Moderate Decrease |
| N3-position | Moderate Decrease |
Influence of the Nucleophile:
The nature of the nucleophile is a key determinant of the reaction rate and pathway. Stronger nucleophiles will react faster in SN2 reactions. Nucleophilicity is influenced by factors such as the charge, basicity, polarizability, and the solvent. For instance, anionic nucleophiles are generally stronger than their neutral counterparts. researchgate.net
Interactive Data Table: Relative Reactivity with Different Nucleophiles in an SN2 Reaction
| Nucleophile | Class | Expected Relative Reaction Rate |
| I⁻ | Strong | Very High |
| RS⁻ | Strong | High |
| CN⁻ | Strong | High |
| Br⁻ | Good | Moderate |
| N₃⁻ | Good | Moderate |
| RNH₂ | Moderate | Moderate |
| H₂O | Weak | Low |
| ROH | Weak | Low |
Applications of 6 Bromomethyl Pyrimidine 2,4 1h,3h Dione in Complex Organic Synthesis
Construction of Fused Pyrimidine (B1678525) Systems (e.g., Pyrazolo[4,3-d]pyrimidines, Pyrimido[5,4-d]pyrimidines)
The reactive nature of the bromomethyl group in 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives makes it an excellent precursor for the construction of fused pyrimidine systems. These bicyclic and polycyclic structures are of significant interest due to their prevalence in biologically active molecules.
A notable application is in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives. Research has demonstrated that 6-(bromomethyl)-1,3-dimethyl-5-nitrouracil, a closely related derivative, reacts with primary amines to yield 2-substituted pyrazolo[4,3-d]pyrimidine 1-oxides. This transformation proceeds through an initial nucleophilic substitution of the bromine atom by the amine, followed by an intramolecular cyclization involving the nitro group, leading to the formation of the pyrazole (B372694) ring fused to the pyrimidine core. rsc.org
Furthermore, these pyrazolo[4,3-d]pyrimidine 1-oxides can serve as intermediates for the synthesis of pyrimido[5,4-d]pyrimidines . Treatment of specific 2-substituted pyrazolo[4,3-d]pyrimidine 1-oxides with a base, such as sodium ethoxide, can induce a ring expansion, thereby converting the pyrazole ring into a second pyrimidine ring, affording the pyrimido[5,4-d]pyrimidine (B1612823) scaffold. rsc.org This two-step process, originating from a 6-(bromomethyl)uracil derivative, highlights a strategic pathway to access these complex fused systems.
Table 1: Synthesis of Fused Pyrimidine Systems from a 6-(Bromomethyl)uracil Derivative
| Starting Material | Reagent | Product | Fused System |
| 6-(Bromomethyl)-1,3-dimethyl-5-nitrouracil | Primary Amines (R-NH₂) | 2-Substituted pyrazolo[4,3-d]pyrimidine 1-oxides | Pyrazolo[4,3-d]pyrimidine |
| 2-Substituted pyrazolo[4,3-d]pyrimidine 1-oxides | Sodium Ethoxide | Pyrimido[5,4-d]pyrimidines | Pyrimido[5,4-d]pyrimidine |
Synthesis of Diversified Pyrimidine-2,4(1H,3H)-dione Derivatives with Extended Side Chains
The C6-bromomethyl group of this compound is a prime site for nucleophilic substitution reactions, enabling the introduction of a wide variety of extended side chains. This functionalization is a key strategy for creating libraries of diversified pyrimidine-2,4(1H,3H)-dione derivatives for biological screening.
The reaction of 5-bromo-6-(bromomethyl)uracil derivatives with various nucleophiles, such as aromatic amines, demonstrates this utility. For instance, the condensation of 5-bromo-6-methyluracils with aromatic amines can lead to the formation of 6-arylaminomethyluracil derivatives. rsc.org More directly, treatment of 5-bromo-6-bromomethyl-1,3-dimethyluracil with primary aromatic amines results in the corresponding 6-arylidenemethyluracil derivatives. rsc.org The reaction of the same bromomethyl compound with a secondary amine like N-methylaniline yields 5-bromo-1,3-dimethyl-6-(N-methylanilino)methyluracil, showcasing the introduction of an extended and functionalized side chain at the C6-position. rsc.org These reactions underscore the role of the bromomethyl group as a versatile handle for diversification.
Precursors for Modified Nucleosides and Analogs with Novel Structural Features
This compound and its analogs are valuable precursors in the synthesis of modified nucleosides, which are crucial in the development of antiviral and anticancer agents. The ability to modify the pyrimidine base allows for the creation of nucleoside analogs with novel structural features and potentially enhanced biological activity.
A significant example is the stereo- and regioselective radical cyclization of 6-(bromomethyl)dimethylsilyl derivatives of 1',2'-unsaturated uridine. This process aims to introduce a hydroxymethyl group at the anomeric position (1'-alpha). The mode of cyclization (5-exo vs. 6-endo) is influenced by substituents on the sugar moiety, allowing for controlled synthesis of specific stereoisomers of these modified nucleosides. researchgate.net While this example involves a silylated derivative, it demonstrates the principle of utilizing the C6-methyl group (derived from the bromomethyl precursor) to forge new bonds and introduce novel structural complexity within a nucleoside framework. The synthesis of carbocyclic analogues of antiviral nucleosides, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine, further illustrates the importance of modifying the pyrimidine ring to create potent therapeutic agents. rsc.org
Utility in Multicomponent Reactions and Cascade Processes for Building Molecular Complexity
While direct examples involving this compound in multicomponent reactions (MCRs) are not extensively documented in readily available literature, the broader class of uracil (B121893) derivatives is widely used in such complexity-building transformations. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms of the starting materials.
For instance, four-component reactions involving 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethylacetal, pyrazole carbaldehydes, and aromatic amines have been employed to construct complex pyrazolo-pyrimido[4,5-d]pyrimidine derivatives. nih.gov These reactions proceed through a cascade of events, often initiated by the formation of a reactive intermediate from the uracil derivative. The amenability of the pyrimidine-2,4(1H,3H)-dione scaffold to participate in such reactions suggests the potential utility of the more reactive this compound as a substrate in novel MCRs and cascade processes. The bromomethyl group could act as an internal electrophile following an initial intermolecular reaction, leading to rapid construction of polycyclic systems.
Development of Novel Heterocyclic Scaffolds and Chemical Libraries
The development of novel heterocyclic scaffolds and the generation of chemical libraries for drug discovery are cornerstones of modern medicinal chemistry. This compound is an attractive starting material for these endeavors due to its ability to undergo a variety of chemical transformations, leading to a diverse range of products.
The combinatorial synthesis of nucleolipids, where pyrimidine and purine (B94841) ribonucleosides are modified with lipid chains, exemplifies the use of nucleoside building blocks in creating libraries of compounds with varied physicochemical properties for biological evaluation. nih.gov The synthesis of pyrimido[4,5-b]quinolones from 6-aminopyrimidin-4-(thi)one derivatives further highlights how substituted pyrimidines can be elaborated into more complex, fused heterocyclic systems. The inherent reactivity of the bromomethyl group in this compound makes it an ideal candidate for solid-phase synthesis and other combinatorial techniques. By anchoring the molecule to a solid support via the bromomethyl handle, a multitude of reagents can be sequentially introduced to build a library of diverse pyrimidine-based compounds. This approach facilitates the rapid generation and screening of new chemical entities for therapeutic potential.
Spectroscopic Characterization and Structural Analysis of 6 Bromomethyl Pyrimidine 2,4 1h,3h Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure.
In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in this compound. The carbonyl carbons (C2 and C4) will resonate at the most downfield positions. The sp²-hybridized carbons of the pyrimidine (B1678525) ring (C5 and C6) will appear in the olefinic region, while the sp³-hybridized carbon of the bromomethyl group will be found at a more upfield chemical shift. The exact chemical shifts can be influenced by the substituent effects. For instance, studies on various 6-substituted uracil (B121893) derivatives have shown how changes in the substituent at the C6 position affect the chemical shifts of the ring carbons and protons. jppres.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | ~11.0 | - |
| N3-H | ~11.3 | - |
| C5-H | ~5.8 | ~101 |
| -CH₂Br | ~4.5 | ~30 |
| C2 | - | ~151 |
| C4 | - | ~163 |
| C5 | - | ~101 |
| C6 | - | ~152 |
| Note: These are predicted values based on data from related uracil derivatives and may vary from experimental values. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum would be dominated by the characteristic absorption bands of the uracil ring and the bromomethyl substituent. The N-H stretching vibrations of the amide groups are expected to appear as broad bands in the region of 3100-3300 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups will give rise to strong, sharp absorption bands typically between 1650 and 1750 cm⁻¹. The C=C stretching vibration of the pyrimidine ring would be observed in the 1600-1650 cm⁻¹ region. The presence of the bromomethyl group would be indicated by the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 500-600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Uracil and its derivatives exhibit characteristic UV absorption due to the π → π* transitions within the conjugated pyrimidine ring system. sielc.com For this compound, the UV spectrum in a polar solvent is expected to show a strong absorption maximum around 260 nm. The position of this maximum can be influenced by the solvent and the pH of the solution, which affects the protonation state of the molecule. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H stretch | 3100-3300 |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch | 1650-1750 |
| C=C stretch | 1600-1650 |
| C-Br stretch | 500-600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and a relative intensity ratio of approximately 1:1.
The fragmentation of this compound under electron impact ionization is expected to follow pathways characteristic of uracil derivatives. researchgate.net Common fragmentation pathways would likely involve the loss of the bromine atom, the bromomethyl group, and the cleavage of the pyrimidine ring. The fragmentation of uracil itself is known to produce characteristic ions at m/z 112 (parent ion), 69, 42, and 28. researchgate.net The presence of the bromomethyl group would introduce additional fragmentation pathways, such as the loss of a Br radical to give a [M-Br]⁺ ion, or the loss of CH₂Br to give a [M-CH₂Br]⁺ ion.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z |
| [M]⁺ (with ⁷⁹Br) | 190 |
| [M]⁺ (with ⁸¹Br) | 192 |
| [M-Br]⁺ | 111 |
| [M-CH₂Br]⁺ | 97 |
| Uracil fragment [C₄H₃N₂O₂]⁺ | 111 |
| [C₃H₃NO]⁺ | 69 |
| [C₂H₂O]⁺ | 42 |
X-ray Crystallographic Analysis for Solid-State Structure Elucidation and Conformational Insights
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of related structures, such as 6-methyl-5-nitrouracil, provides valuable insights into the expected molecular geometry and intermolecular interactions. nih.gov
The pyrimidine ring of the uracil moiety is expected to be essentially planar. The bromomethyl group at the C6 position will have a specific conformation relative to the ring. The crystal packing will likely be dominated by hydrogen bonding interactions involving the N-H protons and the carbonyl oxygen atoms, a common feature in the crystal structures of uracil derivatives. These hydrogen bonds can lead to the formation of one-dimensional chains or two-dimensional sheets, which then pack to form the three-dimensional crystal lattice. The bromine atom may also participate in halogen bonding interactions, further influencing the crystal packing.
Application of Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies
Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions and for studying their kinetics. The synthesis of this compound, which can be prepared from 6-methyluracil (B20015), can be monitored using techniques like ¹H NMR or IR spectroscopy.
For example, in the bromination of 6-methyluracil, the disappearance of the singlet corresponding to the methyl protons in the ¹H NMR spectrum and the appearance of a new singlet for the bromomethyl protons would indicate the progress of the reaction. Similarly, changes in the IR spectrum, such as the appearance of the C-Br stretching vibration, could also be used to follow the reaction.
Kinetic studies of reactions involving this compound, such as its nucleophilic substitution reactions, can be conveniently followed by UV-Vis spectroscopy. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. This allows for the investigation of the reaction mechanism and the influence of various factors, such as temperature and solvent, on the reaction rate.
Computational and Theoretical Investigations of 6 Bromomethyl Pyrimidine 2,4 1h,3h Dione Chemistry
Quantum Chemical Calculations: Density Functional Theory (DFT), HOMO-LUMO Analysis, and Electrostatic Potential (ESP) Maps
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost.
Density Functional Theory (DFT) studies on uracil (B121893) derivatives typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized molecular geometries and vibrational frequencies. acs.org For this compound, DFT calculations would reveal key structural parameters, including bond lengths and angles, providing a foundational understanding of its three-dimensional structure.
| Computational Parameter | Significance for this compound |
| HOMO Energy | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | A larger gap suggests higher stability and lower reactivity. |
Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. acs.orgresearchgate.net These maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl groups and a region of positive potential around the hydrogen atoms attached to the nitrogen atoms and, significantly, near the bromomethyl group. researchgate.netnih.govresearchgate.net This visual tool helps in predicting sites for non-covalent interactions, such as hydrogen bonding, and electrophilic or nucleophilic attacks. acs.org
Mechanistic Probing of Reaction Pathways through Advanced Computational Modeling
Advanced computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net For this compound, which is a reactive molecule, computational methods can be used to explore the pathways of its various transformations. DFT calculations can be employed to locate transition states and calculate activation energies for proposed reaction steps. nih.govnih.govrsc.org
For instance, the reaction of this compound with a nucleophile could be modeled to determine whether the reaction proceeds through an SN2 or SN1 mechanism. By calculating the energy profiles of both pathways, the preferred mechanism can be identified. Computational studies on the fragmentation of the uracil cation have shown that bond cleavage energies can be accurately predicted, indicating that similar approaches could be applied to understand the stability and decomposition pathways of this compound. nih.gov
| Reaction Pathway Feature | Computational Approach | Insight Provided |
| Transition State Geometry | Transition State Search Algorithms (e.g., QST2, QST3) | Provides the structure of the highest energy point along the reaction coordinate. |
| Activation Energy (ΔG‡) | DFT Energy Calculations | Determines the kinetic feasibility of a reaction pathway. |
| Reaction Energy (ΔGrxn) | DFT Energy Calculations | Determines the thermodynamic favorability of a reaction. |
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives
The biological and chemical activity of a molecule can be highly dependent on its conformation. Conformational analysis of this compound would involve identifying the different spatial arrangements of its atoms and their relative energies. The rotation around the C6-C(methyl) bond is a key conformational variable. Computational methods can be used to scan the potential energy surface with respect to this dihedral angle to identify the most stable conformers.
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. rsc.org An MD simulation of this compound, either in the gas phase or in a solvent, would reveal how the molecule moves and flexes at a given temperature. This can provide insights into its conformational flexibility and how it might interact with other molecules, such as water or a biological receptor. rsc.org Studies on related uracil derivatives have utilized MD simulations to understand the stability of intermolecular interactions. rsc.org
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry can be used to predict the outcome of reactions that have not yet been performed experimentally. By calculating the activation energies for different possible reaction pathways, it is possible to predict which products are likely to form and in what ratios. For this compound, one could computationally screen its reactivity with a library of different nucleophiles to predict which reactions would be most efficient.
Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. For example, if a reaction can lead to multiple isomers, DFT calculations can be used to determine the relative energies of the transition states leading to each isomer, thereby predicting the major product. This predictive power is a major strength of computational chemistry in modern drug discovery and materials science. nih.gov
Elucidation of Structure-Reactivity Relationships from Computational Data
By systematically studying a series of related compounds, it is possible to establish structure-reactivity relationships (SRRs) . mdpi.comresearchgate.net For pyrimidine (B1678525) derivatives, computational studies have been used to develop Quantitative Structure-Activity Relationships (QSAR), which correlate computed molecular descriptors with experimentally observed biological activity. nih.govnih.gov
For this compound and its hypothetical derivatives (e.g., by changing the halogen or modifying other positions on the pyrimidine ring), a computational SRR study could be performed. A series of descriptors could be calculated for each analog, including:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Connectivity indices.
These descriptors could then be correlated with a measure of reactivity, such as the calculated activation energy for a model reaction. This would provide a quantitative understanding of how changes in the molecule's structure affect its reactivity, which is crucial for the rational design of new compounds with desired properties.
Future Research Directions and Advanced Methodologies for 6 Bromomethyl Pyrimidine 2,4 1h,3h Dione
Development of More Sustainable and Green Synthetic Protocols for 6-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione
Traditional synthetic methods for pyrimidine (B1678525) derivatives often involve the use of hazardous reagents and solvents, leading to environmental concerns. nih.govnih.gov The principles of green chemistry aim to mitigate these issues by designing more eco-friendly and sustainable synthetic processes. unibo.itrsc.org Future research should focus on developing such protocols for this compound.
Key areas of exploration include:
Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives like water, ethanol (B145695), or ionic liquids. nih.govactascientific.com
Catalytic Approaches: Employing catalysts to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. nih.govresearchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and cleaner products in shorter time frames. researchgate.netdntb.gov.ua
Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the final product without the need for isolating intermediates, thereby reducing waste and improving efficiency. nih.govresearchgate.net
A study on the green synthesis of other uracil (B121893) derivatives involved a one-pot reaction using dimethylformamide (DMF) as the solvent, which, while effective, is a solvent that green chemistry principles aim to replace. actascientific.com This highlights the need for further research into more sustainable solvent choices for the synthesis of this compound.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives
| Parameter | Conventional Synthesis | Green Synthesis |
|---|---|---|
| Solvents | Often uses hazardous and toxic solvents. nih.gov | Employs safer solvents like water or ethanol. rsc.org |
| Catalysts | May use stoichiometric and toxic reagents. nih.gov | Utilizes catalytic amounts of reusable and non-toxic catalysts. nih.gov |
| Energy | Often requires high energy input and long reaction times. nih.gov | Can be more energy-efficient, e.g., through microwave-assisted methods. researchgate.net |
| Waste | Generates significant amounts of byproducts and waste. rsc.org | Minimizes waste through higher atom economy and one-pot reactions. researchgate.net |
Exploration of Catalytic Asymmetric Transformations Involving the Bromomethyl Group
The development of chiral molecules is of paramount importance in medicinal chemistry. Asymmetric catalysis offers a powerful tool for the stereoselective synthesis of such compounds. mdpi.comnih.gov The bromomethyl group in this compound is a prime site for introducing chirality.
A notable study on a related compound, 6-(bromomethyl)dimethylsilyl-1',2'-unsaturated uracil nucleosides, demonstrated the potential for stereo- and regioselective radical cyclization. nih.gov This research showed that the mode of cyclization could be controlled to achieve high stereoselectivity, providing a new method for introducing a specific stereocenter. nih.gov Future research could adapt such methodologies to this compound to create novel chiral building blocks.
Potential asymmetric transformations to be explored include:
Asymmetric Nucleophilic Substitution: Replacing the bromine atom with various nucleophiles using a chiral catalyst to induce stereoselectivity.
Catalytic Asymmetric Alkylation: Using the bromomethyl group as an electrophile in reactions with prochiral nucleophiles.
Asymmetric Cyclization Reactions: Designing intramolecular reactions that are triggered by the bromomethyl group to form chiral cyclic structures.
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Flow chemistry, or continuous manufacturing, is revolutionizing the pharmaceutical and fine chemical industries by offering improved efficiency, safety, and scalability compared to traditional batch processing. mdpi.comsci-hub.senih.gov The synthesis of pyrimidine derivatives is beginning to benefit from this technology. nih.govresearchgate.net
A significant development in this area is the use of flow photobromination for the synthesis of 5-bromomethylpyrimidine, a precursor for the drug Rosuvastatin. mdpi.com This demonstrates that the bromination of a methylpyrimidine, a key step in the synthesis of this compound, is amenable to flow conditions, leading to improved productivity and purity. mdpi.com
Future research should focus on developing a complete, multi-step flow synthesis of this compound and its subsequent derivatives. Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid production of a library of derivatives for biological testing. nih.gov
Table 2: Advantages of Flow Chemistry for the Synthesis of Bromomethylpyrimidines
| Feature | Benefit in Flow Chemistry |
|---|---|
| Safety | Hazardous reagents can be handled more safely in small, controlled volumes. researchgate.net |
| Efficiency | Improved mixing and heat transfer lead to faster reactions and higher yields. mdpi.comsci-hub.se |
| Scalability | Scaling up production is more straightforward than with batch reactors. nih.gov |
| Automation | Easily integrated with automated systems for process optimization and library synthesis. nih.gov |
Design and Synthesis of Advanced Functional Materials Utilizing Pyrimidine Scaffolds
The pyrimidine scaffold is a valuable building block for the creation of advanced functional materials due to its unique electronic and hydrogen-bonding properties. nih.govresearchgate.net The reactive bromomethyl group of this compound makes it an excellent candidate for incorporation into polymers and other materials.
Future research in this area could explore:
Polymer Synthesis: Using this compound as a monomer or a cross-linking agent to create novel polymers with tailored properties. The pyrimidine moiety can impart thermal stability, conductivity, or specific recognition capabilities.
Supramolecular Assemblies: The hydrogen bonding capabilities of the uracil ring can be exploited to create self-assembling materials, such as gels or liquid crystals.
Functional Surfaces: Grafting this compound onto surfaces to modify their properties, for example, to create biocompatible coatings or sensors.
Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding and Rational Design
The combination of experimental work with computational modeling provides a powerful strategy for understanding reaction mechanisms and for the rational design of new molecules and materials. jchemrev.comnih.govnih.govresearchgate.net For pyrimidine derivatives, computational studies have been used to investigate their electronic structure, reactivity, and interactions with biological targets. jchemrev.commdpi.com
Future research on this compound should leverage these synergistic approaches to:
Elucidate Reaction Mechanisms: Use density functional theory (DFT) and other computational methods to model reaction pathways and transition states for the synthesis and transformations of the compound. jchemrev.comresearchgate.net
Predict Reactivity and Properties: Employ computational tools to predict the reactivity of the bromomethyl group and the physicochemical properties of potential derivatives.
Rational Design of Functional Molecules: Use molecular docking and other in-silico techniques to design new derivatives of this compound with specific biological activities or material properties. nih.govnih.gov
By combining experimental synthesis and characterization with computational analysis, a deeper understanding of the chemistry of this compound can be achieved, accelerating the discovery of new applications.
Q & A
Q. What are the common synthetic routes for preparing 6-(bromomethyl)pyrimidine-2,4(1H,3H)-dione?
Synthesis typically involves cyclization or alkylation of pyrimidine precursors. For example:
- Cyclization : Reacting sodium ethoxide with ethyl trifluorooxobutanoate and urea under reflux yields pyrimidine-dione derivatives .
- Alkylation : Bromomethyl groups can be introduced via alkylation of pyrimidine intermediates using brominated reagents under controlled conditions (e.g., DMF with K₂CO₃ as a base) . Optimization of molar ratios (e.g., 1:1 for urea to sodium ethoxide) and reaction time (e.g., 20 hours for cyclization) is critical for achieving yields >70% .
Q. How is the structure of this compound characterized?
Structural confirmation relies on multi-spectroscopic analysis :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.27 ppm, carbonyl carbons at ~160 ppm) .
- X-ray crystallography : Reveals hydrogen-bonded dimeric structures (e.g., N–H···O interactions between pyrimidine-dione and water molecules) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and bromomethyl C–Br vibrations (~600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Temperature : Higher temperatures (e.g., 80–100°C) enhance reaction rates but may promote side reactions (e.g., debromination) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation reactions .
- Catalyst/base selection : K₂CO₃ or NaH improves alkylation efficiency compared to weaker bases . Monitoring via TLC/HPLC ensures reaction progress and purity (>95% by LCMS) .
Q. What are the key considerations in designing derivatives of this compound for biological activity studies?
- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhances binding to targets like eEF-2K .
- Bioisosteric replacements : Replacing bromomethyl with thiazole or benzyl groups modulates lipophilicity and target affinity .
- Structure-activity relationships (SAR) : Derivatives with N-alkylation (e.g., benzyl groups) show improved anticancer activity by interfering with DNA repair pathways .
Q. How can contradictions in reported biological activity data for pyrimidine-dione derivatives be resolved?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., eEF-2K vs. kinases) .
- Purity issues : Impurities >5% (e.g., unreacted bromomethyl precursors) can skew IC₅₀ values. Validate purity via HPLC-MS before testing .
- Solubility effects : Low aqueous solubility may lead to false negatives. Use DMSO co-solvents (<1% v/v) to improve bioavailability .
Q. What mechanistic insights explain the reactivity of the bromomethyl group in pyrimidine-dione derivatives?
- Nucleophilic substitution : The bromomethyl group undergoes SN2 reactions with amines/thiols (e.g., forming thiazole derivatives in acetic acid) .
- Elimination pathways : Under basic conditions (e.g., K₂CO₃), competing elimination can form methylene bridges, requiring careful pH control .
- Cross-coupling potential : Bromine can be replaced via Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups for SAR studies .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–100°C | Higher yield but risk of side products | |
| Solvent | DMF/K₂CO₃ | Enhances alkylation efficiency | |
| Molar Ratio (Urea:NaOEt) | 1:1 | Prevents over-alkylation |
Q. Table 2. Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Insight | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.07 ppm (CH₂Br, quartet) | Confirms bromomethyl substitution | |
| X-ray | N–H···O (2.85 Å) | Hydrogen-bonded dimer formation | |
| IR | 1705 cm⁻¹ (C=O stretch) | Validates keto functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
